1,2,3,5-Tetrafluoro-4-iodobenzene (CAS 13332-15-5) is a highly specialized, electron-poor aryl halide widely utilized in the synthesis of advanced fluorinated materials and organometallic catalysts. Featuring four fluorine atoms and a highly reactive carbon-iodine bond, this compound serves as an effective electrophile in cross-coupling reactions and a reliable precursor for halogen-metal exchange. In industrial and advanced laboratory procurement, it is prioritized over generic fluorinated benzenes because it perfectly balances extreme electron deficiency with sufficient reactivity, enabling the construction of polyfluorinated biphenyls, specialized Grignard reagents, and tetrakis(fluoroaryl)borate olefin polymerization co-catalysts without the prohibitive inertness associated with perfluorinated analogs [1].
Asymmetric fluorination pattern supports regioselective cross-coupling applications
Iodo substituent facilitates oxidative addition in Pd-catalyzed workflows
Electron-deficient aryl iodide compatible with C–H arylation and perfluoroalkylation strategies
Substituting 1,2,3,5-tetrafluoro-4-iodobenzene with closely related analogs fundamentally disrupts synthetic viability. Replacing it with pentafluoroiodobenzene pushes the aromatic system into extreme electron deficiency, rendering it virtually inactive under standard Suzuki-Miyaura cross-coupling conditions and severely limiting biaryl formation [1]. Conversely, downgrading to 1-bromo-2,3,4,6-tetrafluorobenzene or chlorinated analogs drastically reduces the kinetics of oxidative addition and Grignard formation, often requiring harsh activation that triggers unwanted C-F bond cleavage or inseparable homocoupling side-reactions [2]. Furthermore, utilizing structural isomers like 1,2,4,5-tetrafluoro-3-iodobenzene alters the steric environment of the remaining C-H bond, which critically shifts the dipole moment and intermolecular packing properties required for downstream liquid crystal formulations and asymmetric borate co-catalysts [1].
Weak C–I bond enables rapid oxidative addition
C–Br/C–Cl analogs may require harsher conditions and show incomplete conversion
Reported minimal competing pathways under standard conditions
Slower coupling rates in bromoarenes can promote undesired side reactions
Concerted oxidative addition with Pd(0) complexes
Rate-limiting phosphine dissociation for aryl bromides may alter catalyst performance
In the synthesis of highly electron-poor biaryls, the degree of fluorination strictly dictates reactivity. 1,2,3,5-Tetrafluoro-4-iodobenzene successfully undergoes Suzuki-Miyaura coupling with electron-deficient boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) to yield the desired polyfluorinated biphenyl at 77% yield using a CyJohnPhos ligand system [1]. In stark contrast, attempting the same coupling pathways with fully perfluorinated analogs (such as pentafluorophenylboronic acid derivatives) results in near-zero conversion, as the pentafluorinated core is notoriously inactive under most standard Suzuki-Miyaura conditions [1].
| Evidence Dimension | Cross-coupling yield with electron-poor substrates |
| Target Compound Data | 77% yield of isolated asymmetric polyfluorinated biphenyl |
| Comparator Or Baseline | Pentafluorinated analogs (e.g., pentafluorophenylboronic acid) |
| Quantified Difference | 77% yield vs. functional inactivity (near 0% yield) under standard conditions |
| Conditions | 0.36 mmol scale, Pd-catalysis with CyJohnPhos ligand, reacting with (3,4,5-trifluorophenyl)boronic acid |
Proves that this specific tetrafluoro-iodo configuration is mandatory for synthesizing highly fluorinated biaryl materials where perfluorinated building blocks completely fail to react.
A major bottleneck in the procurement and processing of highly fluorinated aryl halides is the generation of inseparable homocoupled side-products during biaryl synthesis. When utilizing 1,2,3,5-tetrafluoro-4-iodobenzene under optimized phosphine-ligated conditions, the formation of the homocoupling byproduct is rigorously suppressed to less than 2% [1]. This is a critical processability advantage over generic electron-poor aryl halides, which frequently yield high fractions of homocoupled dimers that cannot be separated using standard purification methods [1].
| Evidence Dimension | Homocoupling byproduct formation |
| Target Compound Data | <2% homocoupling product |
| Comparator Or Baseline | Unoptimized or generic electron-poor aryl halides |
| Quantified Difference | Reduction of inseparable homocoupling impurities to trace (<2%) levels |
| Conditions | Suzuki-Miyaura cross-coupling with (3,4,5-trifluorophenyl)boronic acid using CyJohnPhos |
Ensures that industrial and academic buyers can achieve high-purity polyfluorinated biaryls without resorting to complex, costly, or impossible chromatographic separations.
For the industrial production of tetrakis(fluoroaryl)borate co-catalysts, the rapid and complete formation of a Grignard intermediate is required. 1,2,3,5-Tetrafluoro-4-iodobenzene (also known as 1-iodo-2,3,4,6-tetrafluorobenzene) features a highly labile C-I bond that readily undergoes Grignard exchange with hydrocarbon magnesium halides [1]. Compared to its chlorinated analog (1-chloro-2,3,4,6-tetrafluorobenzene), the iodinated target compound initiates metalation significantly faster and under milder conditions, avoiding the need for aggressive entraining agents that can degrade the fluorinated ring [1].
| Evidence Dimension | Halogen-metal exchange initiation and efficiency |
| Target Compound Data | Rapid, mild Grignard formation via the highly reactive C-I bond |
| Comparator Or Baseline | 1-chloro-2,3,4,6-tetrafluorobenzene |
| Quantified Difference | Eliminates the need for aggressive thermal or chemical entrainment required to break the stronger C-Cl bond |
| Conditions | Reaction with hydrocarbon magnesium halides in ether solvents to form fluoroaryl magnesium halides |
Guarantees reproducible, high-yield generation of sensitive organomagnesium intermediates essential for manufacturing high-value polyolefin co-catalysts.
Directly following from its high cross-coupling efficiency and minimal homocoupling (<2%), 1,2,3,5-tetrafluoro-4-iodobenzene is an essential electrophile for synthesizing highly electron-deficient biaryl systems. It is specifically chosen when perfluorinated precursors fail to react, enabling the construction of novel fluorinated scaffolds for organic electronics and specialized agrochemicals [1].
Leveraging its highly reactive carbon-iodine bond, this compound is a highly suitable starting material for generating fluoroaryl magnesium halides. These Grignard reagents are subsequently reacted with boron sources to produce tetrakis(fluoroaryl)borates, which are critical, high-performance co-catalysts used in industrial metallocene-catalyzed olefin polymerization [2].
The specific 1,2,3,5-tetrafluoro substitution pattern leaves a single C-H bond at the 6-position, creating a defined molecular dipole moment. This structural feature makes the compound highly valuable as a core building block in the formulation of ferroelectric liquid crystal mixtures requiring high dielectric biaxiality, where precise regiochemistry directly dictates downstream display performance [1].